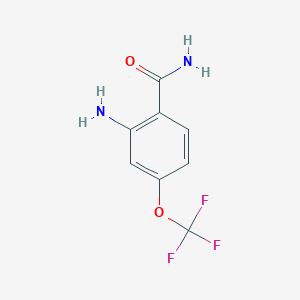

2-Amino-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

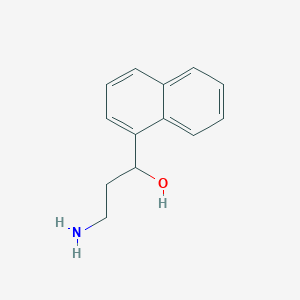

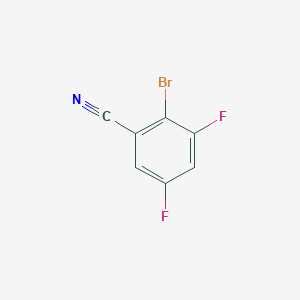

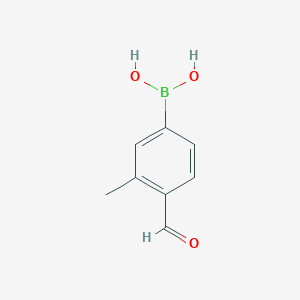

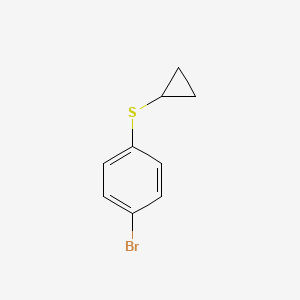

“2-Amino-4-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H7F3N2O2 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of “2-Amino-4-(trifluoromethoxy)benzamide” or its derivatives has been described in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole . The synthesis process involved various chemical reactions, including lithiation and carboxylation .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(trifluoromethoxy)benzamide” is characterized by the presence of a benzamide group attached to a benzene ring . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent .Physical And Chemical Properties Analysis

“2-Amino-4-(trifluoromethoxy)benzamide” is a solid substance . It has a molecular weight of 220.15 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

1. Medicinal Chemistry

- Methods of application : The synthesis involves the creation of benzamide derivatives with the aim to conjugate the neuroprotective effects of riluzole with those of a series of benzamide derivatives .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

2. Organic & Biomolecular Chemistry

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

3. Anticonvulsant and Anxiolytic Properties

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant and anxiolytic properties .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is part of the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs .

- Methods of application : The compound is synthesized as part of the trifluoromethyl group .

- Results or outcomes : The trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

5. Neuroprotective Drug

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant, anxiolytic and anti-ischaemic properties . It is currently approved for the treatment of amyotrophic lateral sclerosis (ALS), although it prolongs survival in ALS patients only by some months .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

6. Analogue of Natural Aliphatic Amino Acids

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Safety And Hazards

The safety data sheet for “2-Amino-4-(trifluoromethoxy)benzamide” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBRVUWYMOYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)